N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide
Description
N-[5-(2,5-Dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic small molecule featuring a 1,3,4-oxadiazole core substituted with a 2,5-dichlorophenyl group at the 5-position and a 2-methoxybenzamide moiety at the 2-position. Its molecular formula is C₁₅H₁₁Cl₂N₃O₃, with a molecular weight of 352.2 g/mol. The compound’s structure combines electron-withdrawing chlorine atoms and an electron-donating methoxy group, which may influence its physicochemical properties and biological interactions.
Properties
IUPAC Name |
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11Cl2N3O3/c1-23-13-5-3-2-4-10(13)14(22)19-16-21-20-15(24-16)11-8-9(17)6-7-12(11)18/h2-8H,1H3,(H,19,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDJTYVNQBANMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(=O)NC2=NN=C(O2)C3=C(C=CC(=C3)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide typically involves the cyclization of appropriate hydrazides with carboxylic acids or their derivatives. One common method includes the reaction of 2,5-dichlorobenzohydrazide with 2-methoxybenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2). The reaction is usually carried out under reflux conditions, leading to the formation of the oxadiazole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification of the final product can be achieved through recrystallization or chromatographic techniques to ensure high purity and quality .
Chemical Reactions Analysis
Types of Reactions
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Sodium methoxide (NaOMe) in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and antifungal agent due to its ability to disrupt microbial cell membranes.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent, with studies focusing on its ability to inhibit specific enzymes and signaling pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing the substrate from accessing the catalytic site. Additionally, it can modulate signaling pathways by interacting with receptors and altering their conformation and activity .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares the target compound with structurally related analogs from the evidence:
Key Observations :
- Substituent Effects :
- The 2,5-dichlorophenyl group introduces steric bulk and lipophilicity, which may improve membrane permeability compared to methylphenyl groups in compounds.
- The 2-methoxybenzamide moiety provides hydrogen-bonding capacity, similar to the carboxamide group in diflufenican (), but with an electron-donating methoxy group instead of electron-withdrawing halogens .
- Melting Points: oxadiazole derivatives (134–178°C) suggest that halogenation (e.g., chlorine) increases melting points compared to non-halogenated analogs, though the target compound’s exact value is unreported .
Bioactivity Trends
While direct bioactivity data for the target compound are unavailable, comparisons can be drawn from analogs:
- Oxadiazole Derivatives () : Compounds with sulfanylpropanamide and thiazole groups exhibited moderate antifungal activity, suggesting that the oxadiazole core contributes to target binding. The absence of thiazole in the target compound may alter selectivity .
- Tetrazole-Thiourea Hybrids () : Substituted aryl groups (e.g., methoxy, bromo) enhanced herbicidal activity. The dichlorophenyl group in the target compound may similarly improve potency due to halogen-mediated hydrophobic interactions .
- Benzamide-Based Pesticides (): Diflufenican’s trifluoromethylphenoxy group is critical for pre-emergent herbicidal activity. The target compound’s methoxy group may offer a balance between lipophilicity and solubility for systemic translocation .
Electronic and Steric Considerations
- This contrasts with electron-withdrawing groups (e.g., CF₃ in diflufenican), which polarize the carbonyl, enhancing electrophilicity .
- Steric Hindrance : The 2,5-dichlorophenyl group at the oxadiazole 5-position may restrict rotational freedom, favoring a planar conformation for stacking with biological targets like enzyme active sites .
Biological Activity
N-[5-(2,5-dichlorophenyl)-1,3,4-oxadiazol-2-yl]-2-methoxybenzamide is a synthetic compound belonging to the oxadiazole family, which has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to an oxadiazole ring, along with a methoxybenzamide moiety. This unique structure contributes to its distinct chemical properties and biological activities. The molecular formula is , with a molecular weight of approximately 327.18 g/mol.
Mechanisms of Biological Activity
Research indicates that this compound may exert its biological effects through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific protein kinases involved in cell signaling pathways. Protein kinases play crucial roles in regulating cellular functions such as proliferation and apoptosis .
- Antitumor Activity : The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, it has been tested against human lung cancer cell lines A549 and HCC827, demonstrating significant cytotoxicity .
In Vitro Studies
In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on different cell lines:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| A549 | 6.75 ± 0.19 | High activity observed |
| HCC827 | 5.13 ± 0.97 | Moderate cytotoxicity |
| NCI-H358 | 4.01 ± 0.95 | Significant inhibition |
| MRC-5 | 3.11 ± 0.26 | Moderate cytotoxicity on normal cells |
These results indicate that while the compound exhibits potent antitumor activity against cancer cells, it also affects normal fibroblast cells (MRC-5), highlighting the need for further optimization to improve selectivity and reduce toxicity .
Mechanistic Insights
Studies have suggested that this compound may disrupt microtubule dynamics in cancer cells, similar to other oxadiazole derivatives known for their antiproliferative effects . This disruption can lead to mitotic arrest and subsequent cell death.
Case Studies
Several case studies have documented the synthesis and biological evaluation of related oxadiazole compounds:
- Antitumor Activity : A study evaluated a series of oxadiazole derivatives for their ability to inhibit cancer cell proliferation. Compounds with similar structural motifs showed promising results against various tumor types .
- Structure-Activity Relationship (SAR) : Investigations into SAR have revealed that modifications on the oxadiazole ring and substituents significantly influence biological potency. This insight is crucial for guiding future drug design efforts aimed at enhancing efficacy while minimizing side effects .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
